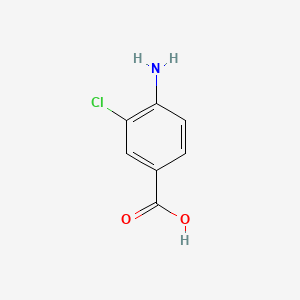

4-Amino-3-chlorobenzoic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 212132. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-3-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYBPEDZAUFQLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179563 | |

| Record name | 4-Amino-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2486-71-7 | |

| Record name | 4-Amino-3-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2486-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-chlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002486717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2486-71-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-3-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-3-CHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBC9H9RW4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-chlorobenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 4-Amino-3-chlorobenzoic acid (CAS No: 2486-71-7). The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of workflows and biological pathways.

Core Chemical Properties

This compound is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a chlorine atom, and a carboxylic acid moiety, makes it a versatile building block in organic and medicinal chemistry.

Physicochemical and Spectroscopic Data

The key quantitative and qualitative properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 2486-71-7[1][2][3] |

| Molecular Formula | C₇H₆ClNO₂[1][3] |

| Molecular Weight | 171.58 g/mol [1][3] |

| InChI Key | YIYBPEDZAUFQLO-UHFFFAOYSA-N[3] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)Cl)N[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Solid, white to off-white powder/crystal | [2][4] |

| Melting Point | 224-229 °C | [3] |

| Boiling Point | 341.2 °C at 760 mmHg (Predicted) | N/A |

| pKa | 4.49 ± 0.10 (Predicted) | N/A |

| Solubility | Soluble in Methanol. Inferred solubility in other polar organic solvents like DMSO and Ethanol. Low solubility in water and non-polar solvents is expected. |

Table 3: Spectroscopic Data

| Spectrum | Data | Source |

| ¹H NMR | (D₆-DMSO) δ: 12.37 (br s, 1H), 7.71 (d, 1H), 7.59 (dd, 1H), 6.79 (d, 1H), 6.15 (s, 2H) | [2] |

| IR & Mass Spectra | Publicly available, verified IR and Mass Spectra for the specific isomer (CAS 2486-71-7) are not readily found in the searched databases. Standard characterization would involve these techniques. | N/A |

Synthesis and Reactions

This compound is typically synthesized from its corresponding ester and serves as a key intermediate in more complex molecular scaffolds, notably through cross-coupling reactions.

Synthesis via Saponification

A common and high-yielding method for producing this compound is the hydrolysis (saponification) of its methyl ester precursor.

Experimental Protocol: Saponification of Methyl 4-amino-3-chlorobenzoate [2]

-

Saponification: Dissolve methyl 4-amino-3-chlorobenzoate (21.6 mmol) in ethanol (25 mL) and 1M NaOH aqueous solution (25 mL) in a round-bottom flask.

-

Reaction: Heat the mixture to reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Post-treatment: After the reaction is complete, remove the organic solvent by evaporation under reduced pressure.

-

Precipitation: Cool the remaining aqueous solution and adjust the pH to 4 with a suitable acid (e.g., 1N HCl). A precipitate will form.

-

Isolation and Purification: Collect the solid precipitate by filtration. Wash the collected solid with water and subsequently dry it under a vacuum to obtain the final product. The reported yield for this procedure is 92%.[2]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. The chloro-substituent can participate in these reactions, though it is generally less reactive than the bromo- or iodo-analogs, often requiring higher temperatures and more specialized catalyst systems.

Experimental Protocol: Representative Suzuki-Miyaura Coupling This is a generalized protocol and requires optimization for specific substrates and catalyst systems.

-

Reaction Setup: In a flame-dried reaction vessel, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2.0-3.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Reagent Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane/Water) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Reaction: Heat the mixture with vigorous stirring. Temperatures of 100-120 °C may be required for the chloro-derivative. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography or recrystallization to yield the desired 4-amino-3-aryl-benzoic acid.

Biological Activity and Applications

This compound and its derivatives are of significant interest in drug discovery, particularly in oncology.

EGFR Tyrosine Kinase Inhibition

Derivatives of 4-amino-3-chloro benzoate ester have been synthesized and investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key target in cancer therapy, and its inhibition can disrupt signaling pathways that drive tumor cell proliferation and survival.

Mechanism of Action: Induction of Apoptosis Certain ester derivatives of this compound have been shown to induce cytotoxicity in cancer cell lines by targeting EGFR. This inhibition can lead to the activation of the extrinsic apoptotic pathway, which is mediated by the activation of caspase-8 and the subsequent executioner caspase-3.

Experimental Protocols for Biological Assays

Protocol: In Vitro EGFR Kinase Inhibition Assay (LanthaScreen™ TR-FRET) This protocol is a representative example for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare serial dilutions of the test compound (e.g., starting from 10 mM in 100% DMSO).

-

Prepare a 2X solution of EGFR kinase and a 2X solution of GFP-tagged substrate in kinase buffer.

-

-

Assay Procedure (384-well plate):

-

Add 5 µL of the test compound dilution to the assay wells.

-

Add 5 µL of the 2X EGFR kinase solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution. Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of a stop/detection solution containing EDTA and a terbium-labeled anti-phosphotyrosine antibody.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (GFP) and 495 nm (terbium) after excitation at 340 nm. Calculate the emission ratio (520/495) and plot against compound concentration to determine the IC₅₀ value.

Protocol: Cytotoxicity Assay (MTT Assay) This protocol is for determining the cytotoxic effects on cancer cell lines such as A549, HepG2, and HCT-116.

-

Cell Culture: Culture the desired cancer cell line (e.g., A549) in the appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Plating: Harvest cells and seed them into 96-well plates at a density of approximately 5,000-10,000 cells per well. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle (e.g., DMSO) and no-treatment controls.

-

Incubation: Incubate the plates for 72 hours.

-

Viability Assessment:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance data to the vehicle-treated cells (representing 100% viability) and plot against compound concentration to determine the IC₅₀ value.

References

An In-depth Technical Guide to 4-Amino-3-chlorobenzoic Acid

CAS Number: 2486-71-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-3-chlorobenzoic acid, a pivotal building block in medicinal chemistry and organic synthesis. This document collates critical data on its physicochemical properties, detailed experimental protocols for its synthesis, and its application in the development of targeted therapeutics, particularly as a scaffold for Epidermal Growth Factor Receptor (EGFR) inhibitors.

Core Physicochemical and Safety Data

This compound is a substituted aromatic carboxylic acid that serves as a versatile intermediate in the synthesis of complex organic molecules. Its structural features, including an amino group, a chlorine atom, and a carboxylic acid moiety, provide multiple reactive sites for chemical modification.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 2486-71-7 | [1][2] |

| Molecular Formula | C₇H₆ClNO₂ | [1][2] |

| Molecular Weight | 171.58 g/mol | [1][3] |

| Appearance | White to off-white solid/powder | [1][2] |

| Melting Point | 224-229 °C | [1][4] |

| Purity | ≥97% (HPLC) | [5][6] |

| InChI Key | YIYBPEDZAUFQLO-UHFFFAOYSA-N | [3] |

| SMILES String | Nc1ccc(cc1Cl)C(O)=O | [4] |

Table 2: Safety and Hazard Information

| Hazard Statement | Code | Classification |

| Harmful if swallowed | H302 | Acute Toxicity (Oral), Category 4 |

| Causes skin irritation | H315 | Skin Irritation, Category 2 |

| Causes serious eye irritation | H319 | Eye Irritation, Category 2 |

| May cause respiratory irritation | H335 | Specific Target Organ Toxicity — Single Exposure, Category 3 |

Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.[7][8]

Synthesis and Experimental Protocols

The most common and high-yielding synthesis of this compound involves the hydrolysis of its corresponding methyl ester, methyl 4-amino-3-chlorobenzoate.[9]

Experimental Protocol: Hydrolysis of Methyl 4-amino-3-chlorobenzoate

Materials:

-

Methyl 4-amino-3-chlorobenzoate

-

Methanol (MeOH)

-

1 N Sodium Hydroxide (NaOH) solution

-

1 N Hydrochloric Acid (HCl) solution

-

Round-bottom flask

-

Magnetic stirrer with heating plate

-

Filtration apparatus

-

Drying oven

Procedure:

-

Dissolve methyl 4-amino-3-chlorobenzoate (e.g., 2 g, 10.8 mmol) in methanol (e.g., 20 mL) in a round-bottom flask.[3]

-

Add 1 N NaOH solution (e.g., 11 mL, 11 mmol) to the mixture.[3]

-

Heat the reaction mixture to 45°C and stir for 5 hours.[3]

-

Continue stirring the mixture at room temperature overnight.[3]

-

To drive the reaction to completion, an additional portion of 1 N NaOH (e.g., 5 mL, 5 mmol) can be added, followed by stirring at 45°C for another 2 hours.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the solvent under reduced pressure.

-

Acidify the remaining aqueous solution with 1 N HCl (e.g., 16 mL) to precipitate the product.[3]

-

Collect the solid precipitate by filtration.

-

Wash the solid with water and dry it under vacuum to yield this compound. A reported yield for this procedure is approximately 94.6%.[3][9]

Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its derivatives have been synthesized and investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][10]

Role in EGFR Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

Derivatives of this compound have been designed to act as ATP-competitive inhibitors at the EGFR tyrosine kinase domain. By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation and activation of EGFR, thereby blocking downstream signaling and inhibiting the proliferation of cancer cells.[10][11] A study on novel 4-amino-3-chloro benzoate ester derivatives showed that some of these compounds exhibited significant cytotoxic effects against lung, liver, and colon cancer cell lines and demonstrated strong inhibitory activity against the EGFR tyrosine kinase.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 2486-71-7 [chemicalbook.com]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. 4-氨基-3-氯苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. content.labscoop.com [content.labscoop.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. benchchem.com [benchchem.com]

- 10. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Amino-3-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-3-chlorobenzoic acid, a pivotal chemical intermediate in the pharmaceutical and chemical industries. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and its role in contemporary drug development, particularly in the synthesis of targeted cancer therapeutics.

Core Physicochemical and Spectroscopic Data

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring an amino group, a chlorine atom, and a carboxylic acid functional group on a benzene ring, makes it a versatile building block in organic synthesis.

| Property | Value | Reference |

| Molecular Weight | 171.58 g/mol | [1][2][3] |

| Molecular Formula | C₇H₆ClNO₂ | [2] |

| CAS Number | 2486-71-7 | |

| Physical Form | Solid, White powder | [4] |

| Melting Point | 224-229 °C | |

| IUPAC Name | This compound | |

| SMILES String | Nc1ccc(cc1Cl)C(O)=O | |

| InChI Key | YIYBPEDZAUFQLO-UHFFFAOYSA-N | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

A common and high-yield method for synthesizing this compound is through the hydrolysis of its methyl ester precursor, methyl 4-amino-3-chlorobenzoate.[1][5]

Materials:

-

Methyl 4-amino-3-chlorobenzoate

-

Methanol (MeOH)

-

1 N Sodium Hydroxide (NaOH) solution

-

1 N Hydrochloric Acid (HCl) solution

Procedure:

-

Dissolve methyl 4-amino-3-chlorobenzoate (e.g., 2 g, 10.8 mmol) in methanol (20 mL) in a reaction vessel.

-

Add 1 N NaOH (11 mL, 11 mmol) to the solution at 45°C.

-

Stir the reaction mixture for 5 hours at 45°C, then continue stirring overnight at room temperature.

-

To drive the reaction to completion, an additional portion of 1 N NaOH (5 mL, 5 mmol) can be added, and the mixture stirred at 45°C for another 2 hours.[1]

-

Monitor the reaction's progress using thin-layer chromatography.[5]

-

Once the reaction is complete, concentrate the solvent under reduced pressure.

-

Acidify the remaining solution with 1 N HCl (e.g., 16 ml) to precipitate the product.[1]

-

Collect the solid precipitate by filtration, wash with water, and dry to yield this compound. A reported yield for this method is 94.6%.[1][5]

Caption: Workflow for the synthesis of this compound.

HPLC with UV detection is a robust method for the quantification of this compound, particularly in biological matrices where it is a metabolite of the local anesthetic 2-Chloroprocaine.[6]

Instrumentation & Reagents:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile phase (e.g., a mixture of aqueous buffer with an ion-pairing agent like sodium 1-heptanesulfonate and an organic modifier)

-

This compound reference standard

-

Methanol for standard preparation

-

Perchloric acid for sample protein precipitation

Procedure (for plasma samples):

-

Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Create a series of working standards by diluting the stock solution with the mobile phase to generate a calibration curve.[6]

-

Sample Preparation: To 1 mL of plasma, add a known amount of an internal standard. Precipitate plasma proteins by adding 0.5 mL of 10% perchloric acid.[6]

-

Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Injection: Inject a portion of the supernatant (e.g., 20 µL) into the HPLC system.

-

Analysis: Separate the components using a C18 column with an isocratic mobile phase. Detect the analyte using a UV detector at its wavelength of maximum absorbance.

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards. Determine the concentration of this compound in the sample from this curve.

Application in Drug Development and Biological Significance

This compound and its derivatives are of significant interest in drug discovery, primarily as precursors for the synthesis of kinase inhibitors.

Recent research has focused on synthesizing novel derivatives of 4-amino-3-chloro benzoate esters as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7][8] Overexpression of EGFR is a hallmark of many cancers, making it a critical target for therapeutic intervention.

Derivatives, such as hydrazine-1-carbothioamides synthesized from this compound, have shown promising results.[7] One such compound, designated N5a, demonstrated significant cytotoxicity in A549 (lung), HepG2 (liver), and HCT-116 (colon) cancer cell lines.[7]

The therapeutic effect of these derivatives is achieved by inhibiting the EGFR signaling pathway. This inhibition leads to the induction of the extrinsic apoptotic pathway, a form of programmed cell death. The mechanism involves the activation of key executioner proteins, caspase 3 and caspase 8.[7]

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. 3-Amino-4-chlorobenzoic acid [webbook.nist.gov]

- 3. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2486-71-7 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-3-chlorobenzoic Acid: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-3-chlorobenzoic acid, a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical structure, physicochemical properties, synthesis protocols, and its emerging role in the development of targeted cancer therapies, particularly as a scaffold for Epidermal Growth Factor Receptor (EGFR) inhibitors.

Core Chemical and Physical Properties

This compound, with the CAS number 2486-71-7, is a substituted aromatic carboxylic acid.[1] Its structure, featuring an amino group, a chloro group, and a carboxylic acid group on a benzene ring, makes it a versatile building block in organic synthesis.

Chemical Structure and Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 2486-71-7[1] |

| Molecular Formula | C₇H₆ClNO₂[1] |

| Molecular Weight | 171.58 g/mol [1] |

| SMILES String | Nc1ccc(cc1Cl)C(O)=O[1] |

| InChI Key | YIYBPEDZAUFQLO-UHFFFAOYSA-N[2] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to orange to green powder/crystal | [3] |

| Melting Point | 224-229 °C | [1] |

| Purity | >97.0% (HPLC) | [3] |

| Solubility | Soluble in Methanol | [4] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the hydrolysis of its corresponding methyl ester, methyl 4-amino-3-chlorobenzoate.[2][5]

Experimental Protocol: Hydrolysis of Methyl 4-amino-3-chlorobenzoate

Objective: To synthesize this compound with a high yield.

Materials:

-

Methyl 4-amino-3-chlorobenzoate (10.8 mmol, 2 g)[2]

-

Methanol (MeOH, 20 mL)[2]

-

1 N Sodium Hydroxide (NaOH) solution (16 mL total)[2]

-

1 N Hydrochloric Acid (HCl) solution (16 mL)[2]

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating

-

Filtration apparatus

Procedure:

-

A solution of methyl 4-amino-3-chlorobenzoate (2 g, 10.8 mmol) in methanol (20 mL) is prepared in a round-bottom flask.[2]

-

To this solution, 11 mL (11 mmol) of 1 N NaOH is added.[2]

-

The reaction mixture is heated to 45°C and stirred for 5 hours.[2]

-

The mixture is then stirred overnight at room temperature.[2]

-

An additional 5 mL (5 mmol) of 1 N NaOH is added, and the reaction is stirred at 45°C for another 2 hours to ensure complete hydrolysis.[2]

-

The methanol is removed under reduced pressure (concentration of solvent).[2]

-

1 N HCl (16 mL) is added to the aqueous residue to precipitate the product.[2]

-

The resulting solid precipitate is collected by filtration, washed with water, and dried to yield this compound.[2]

Expected Yield: Approximately 94.6% (1.75 g, 10.2 mmol).[2]

Synthesis Workflow Diagram

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The following data was obtained in D6-DMSO.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.37 | br s | 1H | -COOH |

| 7.71 | d | 1H | Aromatic H |

| 7.59 | dd | 1H | Aromatic H |

| 6.79 | d | 1H | Aromatic H |

| 6.15 | s | 2H | -NH₂ |

Data sourced from ChemicalBook.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3400-3200 | N-H stretch | Primary Amine |

| 3300-2500 | O-H stretch | Carboxylic Acid |

| 1710-1680 | C=O stretch | Carboxylic Acid |

| 1640-1550 | N-H bend | Primary Amine |

| 800-600 | C-Cl stretch | Aryl Halide |

Expected ranges based on typical functional group absorptions.

Application in Drug Development: EGFR Inhibition

This compound serves as a valuable scaffold for the synthesis of novel compounds targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer cell signaling.[6] Derivatives of this molecule have shown promise as tyrosine kinase inhibitors.[6]

The EGFR Signaling Pathway

The EGFR signaling pathway is a complex cascade that regulates cell growth, proliferation, and survival.[2] Its aberrant activation is a hallmark of many cancers. EGFR inhibitors, often small molecules, compete with ATP at the kinase domain, thereby blocking the downstream signaling cascade.

Biological Activity of Derivatives

Recent studies have synthesized derivatives of 4-amino-3-chloro benzoate esters and evaluated their cytotoxic activity against various cancer cell lines. One such derivative, a hydrazine-1-carbothioamide compound designated N5a, has shown significant potency.[6]

| Compound | A549 (Lung Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) |

| N5a Derivative | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 |

| Erlotinib (Control) | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 |

Data from a comparative study on 4-amino-3-chloro benzoate ester derivatives. Lower IC₅₀ values indicate higher cytotoxic potency.[7]

The mechanism of action for these derivatives involves the inhibition of EGFR tyrosine kinase activity, leading to the induction of the extrinsic apoptotic pathway through the activation of caspase 3 and caspase 8.[6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, HepG2, HCT-116)

-

96-well plates

-

Complete cell culture medium

-

Test compound (e.g., N5a derivative) and control (e.g., Erlotinib)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed human cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.[7]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a standard drug (e.g., Erlotinib). Incubate for 72 hours.[7]

-

MTT Addition: Add MTT solution to each well and incubate for a further 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

-

IC₅₀ Calculation: Calculate the IC₅₀ values from the dose-response curves generated from the absorbance data.

Conclusion

This compound is a chemical compound of significant interest to the pharmaceutical and drug development industries. Its straightforward synthesis and versatile structure make it an ideal starting material for the creation of novel therapeutic agents. The demonstrated success of its derivatives as potent EGFR inhibitors highlights its potential in the development of targeted cancer therapies. This guide provides foundational data and protocols to support further research and development in this promising area.

References

- 1. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Navigating the Solubility Profile of 4-Amino-3-chlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various systems, from reaction kinetics to bioavailability. For a molecule like 4-Amino-3-chlorobenzoic acid, which possesses both an acidic carboxylic group and a basic amino group, its solubility is intricately influenced by the polarity of the solvent and the pH of the solution. Generally, such compounds exhibit greater solubility in polar organic solvents compared to nonpolar ones. In aqueous media, their solubility is highly dependent on the pH, with the formation of soluble salts in acidic or basic conditions.

Qualitative Solubility Data

While quantitative solubility data for this compound is not extensively documented, the solubility of analogous compounds provides valuable insights into its expected behavior.

| Solvent | Expected Qualitative Solubility | Rationale |

| Water | Low at neutral pH | The presence of both polar functional groups and a nonpolar benzene ring limits solubility. Solubility is expected to increase significantly with adjustments to acidic or basic pH. |

| Methanol | Soluble | As a polar protic solvent, methanol can engage in hydrogen bonding with the amino and carboxylic acid groups, facilitating dissolution. |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to form hydrogen bonds suggest good solubility. |

| Acetone | Soluble | A polar aprotic solvent that can interact with the polar groups of the molecule. |

| Dichloromethane | Sparingly Soluble to Soluble | A less polar solvent, though some solubility is expected due to the presence of polar functional groups. |

| N,N-Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent with strong solvating power for polar compounds. |

| Hexane | Insoluble | A nonpolar solvent that is unlikely to effectively solvate the polar functional groups of this compound. |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the widely accepted shake-flask method provides a reliable and reproducible approach.

Objective: To determine the equilibrium solubility of this compound in a specified solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvent(s) of analytical grade

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Place the vials in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The concentration of the solute in the solution should remain constant over time once equilibrium is achieved.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to prevent precipitation. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the solute in the diluted sample by comparing its analytical response to the calibration curve.

-

-

Data Reporting: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. Report the solubility in standard units, such as mg/mL or mol/L.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. By following the detailed experimental protocol, researchers can obtain the precise solubility data necessary for their specific applications in drug development and chemical synthesis.

Spectroscopic Profile of 4-Amino-3-chlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 4-Amino-3-chlorobenzoic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data based on established spectroscopic principles and data from structurally similar compounds. This information is intended to serve as a valuable resource for the characterization and analysis of this compound and related molecules in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of substituent effects on the benzene ring, drawing comparisons with isomers and related aminobenzoic and chlorobenzoic acids.

¹H NMR Spectral Data (Predicted)

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.8 - 8.0 | d | H-6 |

| ~7.6 - 7.7 | dd | H-5 |

| ~7.4 - 7.5 | d | H-2 |

| ~5.0 - 6.0 (broad) | s | -NH₂ |

| ~12.0 - 13.0 (broad) | s | -COOH |

¹³C NMR Spectral Data (Predicted)

Solvent: DMSO-d₆ Reference: DMSO-d₆ at 39.52 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | -COOH |

| ~148 | C-4 |

| ~133 | C-6 |

| ~131 | C-2 |

| ~129 | C-1 |

| ~120 | C-3 |

| ~118 | C-5 |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The following table outlines the characteristic IR absorption bands expected for this compound, based on the typical vibrational frequencies of its constituent functional groups.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium | N-H stretch (asymmetric and symmetric) |

| 3300 - 2500 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600 - 1450 | Medium | C=C stretch (aromatic ring) |

| ~1600 | Medium | N-H bend |

| ~1300 - 1200 | Strong | C-O stretch |

| ~1250 | Medium | C-N stretch |

| ~800 - 700 | Strong | C-Cl stretch |

| 900 - 675 | Strong | C-H bend (out-of-plane) |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of a solid aromatic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR , acquire the spectrum using a standard single-pulse experiment.

-

For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption signals.

-

Perform baseline correction to ensure a flat baseline.

-

Reference the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify the chemical shifts and multiplicities of the signals for structural assignment.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the dry solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Transfer the powder into a pellet die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty sample holder to account for atmospheric and instrumental contributions.

-

Place the KBr pellet containing the sample into the sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum in terms of transmittance or absorbance.

-

Identify the characteristic absorption bands and correlate them to the corresponding functional groups.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to 4-Amino-3-chlorobenzoic acid: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-chlorobenzoic acid, a pivotal chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document details its discovery and historical context, outlines the evolution of its synthesis, presents its key physicochemical and spectroscopic properties in a structured format, and provides detailed experimental protocols for its preparation. Included are visualizations to elucidate the historical progression of its synthesis, offering a valuable resource for researchers and professionals in organic synthesis and drug development.

Introduction

This compound, with the CAS number 2486-71-7, is a substituted aromatic carboxylic acid. Its molecular structure, featuring an amino group and a chlorine atom on the benzoic acid framework, makes it a versatile building block in organic chemistry. It serves as a crucial precursor in the synthesis of a variety of compounds, notably as a reagent in the development of kinase inhibitors for oncological research. A thorough understanding of its historical synthesis, properties, and experimental procedures is essential for its effective application in research and development.

Discovery and History

The synthesis of related isomers, such as 2-chloro-5-aminobenzoic acid, is documented in the early 20th century, with methods involving the nitration of ortho-chlorobenzoic acid followed by reduction. It is highly probable that this compound was first prepared through analogous classical synthetic transformations. The evolution of its synthesis has seen a progression from harsh reaction conditions to more refined and efficient methodologies, reflecting the advancements in synthetic organic chemistry.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| CAS Number | 2486-71-7 | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 224-229 °C | [1] |

| IUPAC Name | This compound | |

| InChI Key | YIYBPEDZAUFQLO-UHFFFAOYSA-N | [3] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Reference(s) |

| ¹H NMR (DMSO-d₆) | δ: 6.15 (s, 2H, -NH₂), 6.79 (d, 1H), 7.59 (dd, 1H), 7.71 (d, 1H), 12.37 (br s, 1H, -COOH) |

Evolution of Synthesis

The synthesis of this compound has evolved from classical, often harsh, multi-step procedures to more streamlined and efficient modern methods. Early approaches likely relied on the chlorination of 4-aminobenzoic acid or the reduction of a nitrated precursor, which were common strategies for the synthesis of substituted anilines and benzoic acids.

A significant advancement in its preparation is the hydrolysis of its corresponding methyl ester, methyl 4-amino-3-chlorobenzoate. This method offers high yields and purity, making it a preferred route in many contemporary laboratory settings.

Caption: Evolution of the synthetic routes to this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Synthesis via Hydrolysis of Methyl 4-amino-3-chlorobenzoate

This procedure is a common and high-yielding method for the laboratory-scale synthesis of this compound.[3]

Materials:

-

Methyl 4-amino-3-chlorobenzoate

-

Methanol (MeOH)

-

1 N Sodium Hydroxide (NaOH) solution

-

1 N Hydrochloric Acid (HCl) solution

Procedure:

-

Dissolve methyl 4-amino-3-chlorobenzoate (e.g., 2 g, 10.8 mmol) in methanol (e.g., 20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

To the solution, add 1 N NaOH (e.g., 11 mL, 11 mmol) and heat the mixture to 45 °C.

-

Stir the reaction mixture at 45 °C for 5 hours, then allow it to stir overnight at room temperature.

-

To drive the reaction to completion, an additional portion of 1 N NaOH (e.g., 5 mL, 5 mmol) can be added, and the mixture stirred at 45 °C for another 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Acidify the remaining aqueous solution with 1 N HCl (e.g., 16 mL) to a pH of approximately 3-4, which will cause the product to precipitate.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water and dry it under vacuum to yield this compound.

Expected Yield: Approximately 94.6%.[3]

General Workflow for Synthesis and Analysis

The following diagram illustrates a general workflow for the synthesis, purification, and analysis of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its primary application lies in its use as a scaffold for the construction of more complex compounds. A notable example is its use in the synthesis of 1H-Pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase MPS1, which is a target in cancer therapy. The amino and carboxylic acid functional groups provide convenient handles for further chemical modifications, allowing for the generation of diverse chemical libraries for drug discovery.

Conclusion

This compound, a compound with roots in the rich history of aromatic chemistry, continues to be a relevant and important building block in modern organic synthesis. Its journey from early, classical synthetic methods to more refined, high-yielding protocols showcases the progress in the field. This guide provides researchers and drug development professionals with a comprehensive resource, detailing its historical context, physicochemical properties, and practical synthetic methodologies, thereby facilitating its continued application in the advancement of science.

References

An In-depth Technical Guide to the Safety and Hazards of 4-Amino-3-chlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard profile of 4-Amino-3-chlorobenzoic acid (CAS No: 2486-71-7). The information is compiled from publicly available Safety Data Sheets (SDS) and toxicological guidelines to ensure a high standard of accuracy for professionals in research and drug development. This document details the chemical's classification, potential hazards, handling procedures, and emergency responses, supported by quantitative data and standardized experimental protocols.

Chemical Identification and Physical Properties

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 2486-71-7 |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 224-229 °C |

| Solubility | Information not readily available |

Hazard Classification and Labeling

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |

GHS Label Elements:

-

Pictograms:

-

-

Signal Word: Warning [1]

-

Hazard Statements:

-

Precautionary Statements:

Toxicological Data Summary

| Toxicological Endpoint | GHS Category | Implied Quantitative Data Range |

| Acute Oral Toxicity (LD₅₀) | 4 | 300 < LD₅₀ ≤ 2000 mg/kg body weight |

| Skin Irritation | 2 | Mean score of ≥ 2.3 < 4.0 for erythema/eschar or edema |

| Eye Irritation | 2 | Mean score of ≥ 1 for cornea or iris, or ≥ 2 for conjunctiva |

| Mutagenicity | Data not available | Not classified |

| Ecotoxicity | Data not available | Not classified |

Experimental Protocols

Detailed experimental studies for this compound are not publicly available. The following are representative experimental protocols from the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, which are the international standard for determining the hazard classifications listed above.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Test Guideline 423)

This method is used to estimate the acute oral toxicity (LD₅₀) of a substance.

Methodology:

-

Animal Selection: Healthy, young adult rodents (typically female rats) are used.

-

Dose Administration: The test substance is administered orally by gavage in a stepwise procedure. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Data Analysis: The LD₅₀ is not calculated precisely but is assigned to a toxicity class based on the observed mortality at different dose levels.

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are typically used.

-

Application: A small amount (0.5 g for solids) of the test substance is applied to a shaved area of the skin and covered with a gauze patch.

-

Exposure: The patch is left in place for 4 hours.

-

Observation: After patch removal, the skin is observed for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours). The reactions are scored.

-

Classification: The substance is classified based on the mean scores for erythema and edema.

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Application: A single dose (0.1 g for solids) of the substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.

-

Scoring: The observed effects are scored according to a standardized system.

-

Classification: The substance is classified based on the severity and reversibility of the eye lesions.

Handling and Storage

| Parameter | Recommendation |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid dust formation. Use in a well-ventilated area.[1] |

| Storage | Store in a tightly closed container in a dry and well-ventilated place.[1] |

| Incompatible Materials | Strong oxidizing agents. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |

Personal Protective Equipment (PPE)

| Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved. |

| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Wear appropriate protective clothing to prevent skin exposure. |

| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. |

Logical Relationships in Hazard Assessment

The following diagram illustrates the logical flow from substance properties to risk management measures.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal safety assessment or the advice of a qualified professional. Users should always consult the most current Safety Data Sheet (SDS) provided by the manufacturer before handling this chemical.

References

The Rising Therapeutic Potential of 4-Amino-3-chlorobenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chlorobenzoic acid, a substituted anthranilic acid derivative, has emerged as a versatile scaffold in medicinal chemistry. Its unique substitution pattern provides a foundation for the synthesis of a diverse array of derivatives with significant biological activities. This technical guide delves into the core biological activities of these derivatives, focusing on their anticancer, antimicrobial, and potential anti-inflammatory properties. The content herein is curated to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity: Targeting the Epidermal Growth Factor Receptor (EGFR)

A significant body of research has focused on the development of this compound derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[1][2] Certain derivatives have demonstrated promising cytotoxic effects against various cancer cell lines and significant inhibitory activity against the EGFR tyrosine kinase.[1]

Quantitative Data: In Vitro Cytotoxicity and EGFR Kinase Inhibition

The following tables summarize the in vitro efficacy of novel 4-amino-3-chloro benzoate ester derivatives, highlighting their potential as anticancer agents. The data is benchmarked against Erlotinib, an established EGFR inhibitor.[1]

Table 1: Comparative Cytotoxicity of this compound Derivatives (IC₅₀, µM) [1]

| Compound | A549 (Lung Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |

| N5a | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 |

| Erlotinib | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 |

Lower IC₅₀ values indicate higher cytotoxic potency.

Table 2: Comparative EGFR Kinase Inhibitory Activity of this compound Derivatives (IC₅₀, µM) [1]

| Compound | EGFR Tyrosine Kinase |

| N5a | 0.58 ± 0.04 |

| Erlotinib | 0.95 ± 0.07 |

Lower IC₅₀ values indicate greater inhibitory activity.

Table 3: Cytotoxicity of Substituted 4-amino-3-chloro Benzoic Acid Derivatives against Various Cancer Cell Lines (IC₅₀ in µM) [3]

| Compound | A549 | HepG2 | HCT-116 |

| N5a | 37.1 ± 4.1 | 91.1 ± 9.1 | 49.6 ± 3.4 |

| N5b | 45.8 ± 4.8 | 89.7 ± 10.5 | 43.7 ± 5.1 |

| N5c | 90.1 ± 8.7 | 101.5 ± 11.2 | 54.2 ± 3.9 |

| N5d | 168.9 ± 10.4 | 208.3 ± 20.7 | 97.6 ± 10.4 |

| N4a | 77.8 ± 6.0 | 314.4 ± 26.2 | 56.9 ± 6.3 |

| N4b | 207.5 ± 27.1 | 217.1 ± 19.6 | 220.9 ± 27.9 |

| N4c | 144.4 ± 11.4 | 149.5 ± 13.6 | 180.3 ± 17.6 |

| N3d | 80.2 ± 9.9 | 180.6 ± 14.0 | 74.2 ± 9.6 |

| Erlotinib | 7.5 ± 1.5 | 11.6 ± 2.0 | 17.8 ± 2.2 |

One particular derivative, a hydrazine-1-carbothioamide designated as N5a , has shown notable potency.[1] In vitro studies revealed its superior cytotoxic effects against human lung (A549), liver (HepG2), and colon (HCT-116) cancer cell lines when compared to Erlotinib.[1] Furthermore, compound N5a exhibited strong inhibitory activity against the EGFR tyrosine kinase, indicating a clear mechanism for its anticancer properties.[1] This compound was found to induce the extrinsic apoptotic pathway by activating caspase 3 and caspase 8.[3][4]

Experimental Protocols

The synthesis of various biologically active derivatives often starts from this compound. Here are summarized protocols for the synthesis of key intermediates and final compounds.[3]

-

Synthesis of Ethyl 4-amino-3-chlorobenzoate (N1): A suspension of this compound in absolute ethanol is cooled to -15°C. Thionyl chloride is added dropwise while maintaining the temperature below -10°C. The mixture is then stirred at 40°C for 30 minutes and refluxed for 3 hours. The resulting precipitate is filtered, washed with distilled water and 10% Na₂CO₃, and recrystallized.[3]

-

Synthesis of 4-amino-3-chlorobenzohydrazide (N2): Ethyl 4-amino-3-chlorobenzoate is refluxed overnight with an excess of hydrazine hydrate in ethanol. The solvent is then evaporated, and the precipitate is washed with distilled water, filtered, and recrystallized.[3]

-

Synthesis of 5-(4-amino-3-chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione (N3): 4-amino-3-chlorobenzohydrazide is dissolved in absolute ethanol and cooled. A solution of KOH in ethanol is added, followed by the slow addition of carbon disulfide. The mixture is refluxed for 12 hours, and the solvent is reduced to yield the product.[3]

-

Synthesis of Hydrazine-1-carbothioamide Derivatives (N5a-d): These derivatives, including the potent N5a, are synthesized from key intermediates. While the specific protocol for N5a is detailed in the source literature, it generally involves the reaction of a hydrazide intermediate with an appropriate isothiocyanate.[3]

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

-

Cell Seeding: Human cancer cell lines (e.g., A549, HepG2, HCT-116) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[1]

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives or a standard drug like Erlotinib and incubated for 72 hours.[1]

-

MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[1]

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., DMSO).[1]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Determination: The percentage of cell viability is calculated, and the IC₅₀ value is determined from the dose-response curve.

This assay measures the ability of compounds to inhibit the enzymatic activity of EGFR.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.[1]

-

Compound Addition: The test compounds (this compound derivatives or Erlotinib) are added to the reaction mixture at various concentrations.[1]

-

Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[1]

-

Signal Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[1]

-

IC₅₀ Determination: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined from the resulting dose-response curve.[1]

Visualization of Signaling Pathway and Experimental Workflow

Caption: EGFR signaling pathway and inhibition by this compound derivatives.

Caption: General experimental workflow for the evaluation of this compound derivatives.

Antimicrobial Activity

Derivatives of 4-aminobenzoic acid have historically been investigated for their antimicrobial properties.[2] While specific data for this compound derivatives is emerging, related halogenated aminobenzoic acid analogs have shown activity against a range of pathogenic microorganisms.[5] The antimicrobial action is often attributed to the disruption of bacterial cell membrane integrity and interference with essential metabolic pathways.[5]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the antimicrobial efficacy of some 4-amino-2-chlorobenzoic acid analogs, providing an indication of the potential of this class of compounds.

Table 4: Antimicrobial Activity of 4-Amino-2-chlorobenzoic Acid Analogs [5]

| Compound ID | Target Microorganism | MIC (µg/mL) |

| Analog 1 (N-(4-chlorophenyl)-2-amino-4-chlorobenzamide) | Staphylococcus aureus | 125 |

| Bacillus subtilis | 125 | |

| Analog 2 (Schiff's base of 2-chlorobenzoic acid) | Escherichia coli | Comparable to Norfloxacin |

| Analog 3 (2-amino-3-chlorobenzoic acid) | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent Activity |

| Various Halogenated 4-aminobenzoic acid derivatives | Gram-positive strains | Starting from 15.62 µM |

Experimental Protocol: Broth Dilution Method for MIC Determination[5]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth).

-

Serial Dilutions: A two-fold serial dilution of the test compound is prepared in sterile capped test tubes containing the broth.

-

Inoculation: Each tube is inoculated with the standardized microbial suspension.

-

Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualization of Proposed Antimicrobial Mechanism and Workflow

Caption: Proposed antimicrobial mechanism of this compound derivatives.

Caption: General workflow for the synthesis and antimicrobial screening of derivatives.

Anti-inflammatory Potential

While direct and extensive comparative data for the anti-inflammatory effects of this compound derivatives is still emerging, preliminary studies on related benzoic acid derivatives show promise in targeting key inflammatory pathways.[1] For instance, certain derivatives have been observed to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.[1] The anti-inflammatory mechanism of such compounds is often linked to the downregulation of the MAPK and NF-κB signaling pathways.[6][7] A structurally related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-activated primary microglial cells.[6][7]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

-

Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration, followed by stimulation with LPS (lipopolysaccharide) to induce an inflammatory response.

-

Nitrite Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

IC₅₀ Determination: The percentage of NO inhibition is calculated for each compound concentration, and the IC₅₀ value is determined.

Visualization of Potential Anti-inflammatory Signaling Pathway

Caption: Potential anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.

Conclusion

This compound derivatives represent a promising class of compounds with a wide range of biological activities. The research highlighted in this guide demonstrates their significant potential as anticancer agents, particularly through the inhibition of the EGFR signaling pathway. Furthermore, emerging evidence suggests their utility as antimicrobial and anti-inflammatory agents. The provided data, protocols, and visualizations serve as a valuable resource for the scientific community to build upon, fostering further research and development in this exciting area of medicinal chemistry. The continued exploration of this chemical scaffold is poised to yield novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Amino-3-chlorobenzoic Acid from Methyl 4-Amino-3-chlorobenzoate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-amino-3-chlorobenzoic acid via the hydrolysis of its methyl ester precursor, methyl 4-amino-3-chlorobenzoate. This synthesis is a crucial step in the development of various pharmaceutical compounds. The protocols outlined below are designed to ensure a high yield and purity of the final product, supported by detailed experimental procedures, characterization data, and safety precautions.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis through the hydrolysis of methyl 4-amino-3-chlorobenzoate is a common and efficient method. This application note details the chemical transformation, purification, and characterization of the final product.

Reaction Scheme

The synthesis involves the saponification of the methyl ester using a strong base, followed by acidification to precipitate the carboxylic acid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Methyl 4-amino-3-chlorobenzoate | |

| Molecular Weight | 185.61 g/mol | |

| Product | This compound | |

| Molecular Weight | 171.58 g/mol | |

| Melting Point | 224-229 °C | |

| Appearance | White powder | [1] |

| Reaction Conditions | ||

| Base | 1 N Sodium Hydroxide | [2] |

| Solvent | Methanol | [2] |

| Reaction Temperature | 45 °C | [2] |

| Reaction Time | ~7 hours followed by overnight stirring | [2] |

| Yield | ||

| Theoretical Yield | 92.4% (based on 2g starting material) | |

| Reported Actual Yield | 94.6% | [2] |

Experimental Protocols

Hydrolysis of Methyl 4-amino-3-chlorobenzoate

This protocol is adapted from established literature procedures.[1][2]

Materials:

-

Methyl 4-amino-3-chlorobenzoate (2.0 g, 10.8 mmol)

-

Methanol (20 mL)

-

1 N Sodium Hydroxide (NaOH) solution (16 mL)

-

1 N Hydrochloric Acid (HCl) solution (~16 mL)

-

Distilled water

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Reflux condenser

-

pH paper or pH meter

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a 100 mL round-bottom flask, dissolve methyl 4-amino-3-chlorobenzoate (2.0 g) in methanol (20 mL).

-

To this solution, add 11 mL of 1 N NaOH solution.

-

Heat the reaction mixture to 45°C and stir for 5 hours.

-

Allow the mixture to cool to room temperature and continue stirring overnight.

-

Add an additional 5 mL of 1 N NaOH solution and heat the mixture at 45°C for another 2 hours to ensure complete hydrolysis.[2]

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the methanol.

-

Carefully add 1 N HCl solution dropwise to the remaining aqueous solution while stirring until the pH reaches approximately 4.[1] A precipitate of this compound will form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold distilled water to remove any remaining salts.[1]

-

Dry the purified this compound in a vacuum oven or desiccator.

Purification by Recrystallization

For obtaining high-purity this compound, recrystallization is recommended. A solvent system of ethanol and water can be effective.[3]

Materials:

-

Crude this compound

-

Ethanol

-

Distilled water

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

-

Perform a hot filtration to remove any insoluble impurities.

-